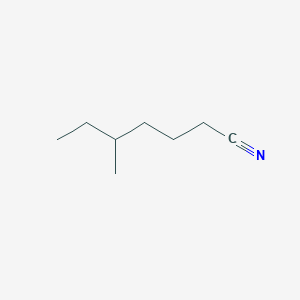

5-Methylheptanenitrile

Description

5-Methylheptanenitrile (C₈H₁₅N) is a branched aliphatic nitrile characterized by a seven-carbon chain (heptane) with a methyl group at the fifth carbon and a nitrile (-C≡N) functional group at the terminal position. This compound is primarily synthetic and serves as an intermediate in organic synthesis, particularly in the preparation of amines, carboxylic acids, or heterocyclic compounds via hydrolysis or alkylation reactions. Its branched structure influences physicochemical properties such as boiling point, solubility, and reactivity compared to linear nitriles or substituted analogs .

Properties

CAS No. |

79593-83-2 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

5-methylheptanenitrile |

InChI |

InChI=1S/C8H15N/c1-3-8(2)6-4-5-7-9/h8H,3-6H2,1-2H3 |

InChI Key |

HPTYTBBFJDRVHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.

Industrial Production Methods

Industrial production of 5-Methylheptanenitrile typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylheptanenitrile undergoes several types of chemical reactions:

Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride.

Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions.

Reduction: Lithium aluminum hydride.

Grignard Reaction: Grignard reagents (organomagnesium compounds).

Major Products Formed

Hydrolysis: Carboxylic acids.

Reduction: Primary amines.

Grignard Reaction: Ketones.

Scientific Research Applications

5-Methylheptanenitrile has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methylheptanenitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group (-CN) in the compound is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Methylheptanenitrile, we compare it with structurally or functionally related nitriles and analogs, focusing on molecular properties, synthesis, and applications. Key compounds include 5-(Methylthio)-pentanonitrile, methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile, and 5-Methyl-1-heptanol (an alcohol analog).

Structural and Functional Comparisons

Physicochemical Properties

- Boiling Point: Nitriles generally exhibit higher boiling points than alcohols of similar molecular weight due to strong dipole-dipole interactions. For example, linear heptanenitrile (C₇H₁₃N) has a boiling point of ~175°C, while 5-Methyl-1-heptanol (C₈H₁₈O) boils at ~195°C . Branching in 5-Methylheptanenitrile likely reduces its boiling point slightly compared to linear analogs.

- Solubility: Nitriles are polar but less water-soluble than alcohols. 5-(Methylthio)-pentanonitrile’s methylthio group enhances hydrophobicity, limiting aqueous solubility , whereas benzimidazole-containing nitriles may show moderate solubility in polar aprotic solvents .

Key Research Findings

- Branching Effects: Branching in nitriles (e.g., 5-Methylheptanenitrile) reduces crystallinity and enhances solubility in nonpolar solvents compared to linear analogs.

- Functional Group Impact: The methylthio group in 5-(Methylthio)-pentanonitrile increases electrophilicity at the nitrile carbon, enhancing reactivity in nucleophilic additions .

- Pharmaceutical Relevance : Benzimidazole-linked nitriles exhibit enhanced binding to biological targets due to aromatic stacking interactions, a feature absent in aliphatic nitriles like 5-Methylheptanenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.